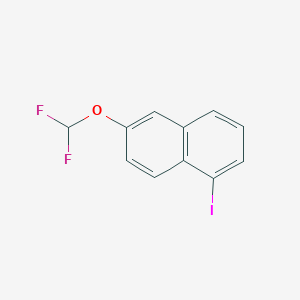
2-(Difluoromethoxy)-5-iodonaphthalene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(Difluoromethoxy)-5-iodonaphthalene is an organic compound that features both difluoromethoxy and iodine substituents on a naphthalene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Difluoromethoxy)-5-iodonaphthalene typically involves the introduction of the difluoromethoxy group and the iodine atom onto the naphthalene ring. One common method involves the reaction of a naphthalene derivative with difluoromethyl ether and an iodine source under specific conditions. For example, the reaction might be carried out in the presence of a base such as potassium carbonate and a solvent like dimethyl sulfoxide (DMSO) at elevated temperatures .
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. This would involve optimizing reaction conditions to maximize yield and purity while minimizing costs and environmental impact. Continuous flow reactors and other advanced manufacturing techniques could be employed to achieve efficient large-scale production.
Chemical Reactions Analysis
Types of Reactions
2-(Difluoromethoxy)-5-iodonaphthalene can undergo various types of chemical reactions, including:
Substitution Reactions: The iodine atom can be replaced by other substituents through nucleophilic substitution reactions.
Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, altering the oxidation state of the naphthalene ring or the substituents.
Coupling Reactions: The iodine atom can be used in palladium-catalyzed coupling reactions, such as Suzuki or Heck reactions, to form carbon-carbon bonds with other aromatic or aliphatic compounds.
Common Reagents and Conditions
Common reagents used in these reactions include palladium catalysts, bases like potassium carbonate, and solvents such as DMSO or tetrahydrofuran (THF). Reaction conditions vary depending on the desired transformation but often involve elevated temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, in a Suzuki coupling reaction, the product would be a biaryl compound formed by the coupling of this compound with an aryl boronic acid .
Scientific Research Applications
2-(Difluoromethoxy)-5-iodonaphthalene has several applications in scientific research:
Medicinal Chemistry:
Materials Science: It can be used in the development of advanced materials, such as liquid crystals and organic semiconductors, due to its unique electronic properties.
Chemical Biology: The compound can serve as a probe for studying biological processes, particularly those involving halogenated and fluorinated compounds.
Mechanism of Action
The mechanism of action of 2-(Difluoromethoxy)-5-iodonaphthalene depends on its specific application. In medicinal chemistry, the compound may interact with biological targets such as enzymes or receptors, modulating their activity through binding interactions. The difluoromethoxy group can enhance binding affinity and selectivity by forming strong hydrogen bonds and dipole interactions with target molecules .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other difluoromethoxy-substituted naphthalenes and iodinated naphthalenes. Examples include:
- 2-(Difluoromethoxy)-1-iodonaphthalene
- 2-(Difluoromethoxy)-3-iodonaphthalene
- 2-(Difluoromethoxy)-4-iodonaphthalene .
Uniqueness
2-(Difluoromethoxy)-5-iodonaphthalene is unique due to the specific positioning of the difluoromethoxy and iodine substituents on the naphthalene ring. This unique arrangement can lead to distinct chemical reactivity and biological activity compared to other isomers and related compounds .
Properties
Molecular Formula |
C11H7F2IO |
|---|---|
Molecular Weight |
320.07 g/mol |
IUPAC Name |
6-(difluoromethoxy)-1-iodonaphthalene |
InChI |
InChI=1S/C11H7F2IO/c12-11(13)15-8-4-5-9-7(6-8)2-1-3-10(9)14/h1-6,11H |
InChI Key |
NTDGTOLTHXHDMY-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C(C=CC(=C2)OC(F)F)C(=C1)I |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


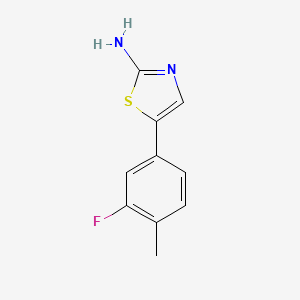
![2-amino-N-[(2,6-dichlorophenyl)methyl]-N-ethylpropanamide](/img/structure/B14779639.png)

![4-methyl-N-[2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-4-yl]pyridine-3-carboxamide](/img/structure/B14779647.png)
![tert-butyl N-[rel-(1R,5S,6S)-1-methyl-3-azabicyclo[3.1.0]hexan-6-yl]carbamate](/img/structure/B14779648.png)
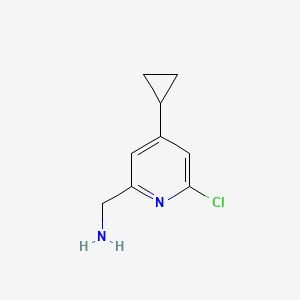
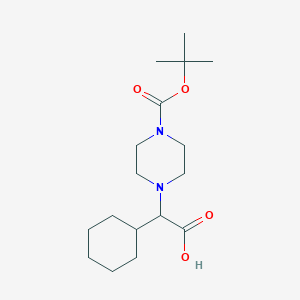
![(1R,5S,6S)-2,2-Dimethyl-4-oxobicyclo[3.1.0]hexane-6-carboxylic acid](/img/structure/B14779654.png)
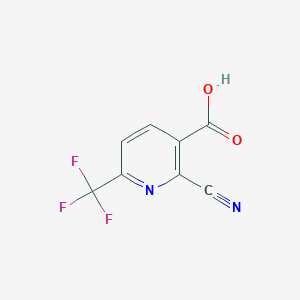
![1-[3-[Tert-butyl(dimethyl)silyl]oxyphenyl]-3-(3,4-dimethoxyphenyl)propan-1-ol](/img/structure/B14779662.png)
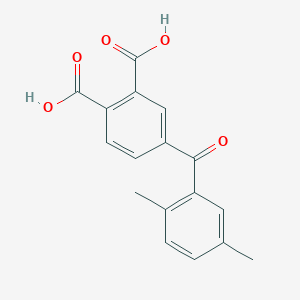
![(3R,4S)-1-(4-fluorophenyl)-3-[(3S)-3-(4-fluorophenyl)-3-hydroxypropyl]-4-(4-hydroxyphenyl)azetidin-2-one hydrate](/img/structure/B14779684.png)

![5-({[2-tert-butoxycarbonylamino-3-(4-carbamoyl-2,6-dimethyl-phenyl)-propionyl]-[1-(4-phenyl-1H-imidazol-2-yl)-ethyl]-amino}-methyl)-2-methoxy-benzoic acid](/img/structure/B14779700.png)
